![molecular formula C17H12ClNO4 B6480133 N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-68-4](/img/structure/B6480133.png)
N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide
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Description
“N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that contains several functional groups, including an amide group (-CONH2), a chlorophenyl group (a benzene ring with a chlorine atom), a methoxy group (-OCH3), and a chromene group (a benzene ring fused to a heterocyclic pyran ring). These functional groups could potentially give this compound various chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, is quite complex. It includes a chromene moiety, which is a fused ring system containing a benzene ring and a pyran ring. Attached to this chromene moiety is a methoxy group and a carboxamide group. The carboxamide group is further substituted with a 2-chlorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, especially at positions activated by the attached functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar functional groups like the amide and methoxy groups would likely make it somewhat soluble in polar solvents .Future Directions
The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of several functional groups known to confer biological activity, it could be of interest in the development of new pharmaceuticals or materials .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through various mechanisms, such as hydrogen bonding and van der waals forces . These interactions can lead to changes in the target proteins, potentially affecting their function.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that many similar compounds undergo extensive oxidative metabolism, primarily by cytochrome p450 (cyp) enzymes . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have potential therapeutic effects in various biological activities .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, ph levels, temperature, and the specific characteristics of the biological environment .
properties
IUPAC Name |
N-(2-chlorophenyl)-6-methoxy-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-10-6-7-15-11(8-10)14(20)9-16(23-15)17(21)19-13-5-3-2-4-12(13)18/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZFOOYYMLIZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide |
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